molecular formula C17H13BrN2O3 B3016936 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide CAS No. 1704519-83-4

5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide

Cat. No.: B3016936
CAS No.: 1704519-83-4
M. Wt: 373.206
InChI Key: RLOJYSNGITTYPI-UHFFFAOYSA-N
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Description

5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides It features a bromine atom at the 5-position of the furan ring, a benzyl group substituted with a pyridin-2-yloxy moiety, and a carboxamide functional group

Mechanism of Action

Target of Action

Similar compounds have been known to target serine/threonine-protein kinases , which play a crucial role in various cellular processes such as neuronal proliferation, differentiation, migration, and programmed cell death .

Mode of Action

It’s worth noting that compounds with similar structures are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The sm cross-coupling reactions, which this compound might be involved in, are known to affect various biochemical pathways by enabling the formation of carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, potentially affecting multiple biochemical pathways.

Pharmacokinetics

It’s important to note that the stability and reactivity of similar compounds can be influenced by factors such as the presence of certain functional groups and the ph of the environment .

Result of Action

Similar compounds have been known to exhibit various biological activities, such as antibacterial, antitumor, and anti-inflammatory effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of reactions involving this compound can be affected by the pH of the environment . Additionally, the presence of other compounds, such as palladium catalysts, can influence the compound’s participation in SM cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Bromination: Introduction of a bromine atom at the 5-position of the furan ring using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Benzyl Intermediate: Reaction of 3-(pyridin-2-yloxy)benzyl chloride with an appropriate base to form the benzyl intermediate.

    Coupling Reaction: Coupling the brominated furan with the benzyl intermediate under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

    Amidation: Conversion of the resulting intermediate to the carboxamide using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carboxamide group can be reduced to the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide: can be compared with other furan carboxamides and pyridin-2-yloxy derivatives.

    N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yloxy moiety and can exhibit similar biological activities.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar bromine substitution and can be used in similar chemical reactions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and development in multiple scientific fields.

Properties

IUPAC Name

5-bromo-N-[(3-pyridin-2-yloxyphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3/c18-15-8-7-14(23-15)17(21)20-11-12-4-3-5-13(10-12)22-16-6-1-2-9-19-16/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOJYSNGITTYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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